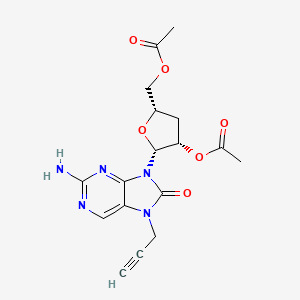![molecular formula C20H22N4O7 B12405163 2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12405163.png)
2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione is a complex organic compound with a unique structure that combines a pyrimidine ring, a sugar moiety, and an isoindole group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione typically involves multiple steps, including the formation of the pyrimidine ring, the attachment of the sugar moiety, and the coupling with the isoindole group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production to reduce the environmental impact.
化学反应分析
Types of Reactions
2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered chemical properties.
科学研究应用
2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or interaction with nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral, antibacterial, or anticancer activities.
Industry: It is used in the development of new materials, such as polymers or coatings, with specific chemical properties.
作用机制
The mechanism of action of 2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or alter nucleic acid function by intercalating between base pairs. These interactions can disrupt normal cellular processes, leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds to 2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione include:
This compound analogs: These compounds have similar structures but with slight modifications in functional groups or substituents.
Other pyrimidine derivatives: Compounds with a pyrimidine ring and similar functional groups.
Isoindole derivatives: Compounds containing an isoindole group with various substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological activities. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C20H22N4O7 |
|---|---|
分子量 |
430.4 g/mol |
IUPAC 名称 |
2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H22N4O7/c21-14-6-8-24(20(29)22-14)19-16(15(26)13(10-25)31-19)30-9-3-7-23-17(27)11-4-1-2-5-12(11)18(23)28/h1-2,4-6,8,13,15-16,19,25-26H,3,7,9-10H2,(H2,21,22,29)/t13-,15+,16?,19-/m1/s1 |
InChI 键 |
DSGBLHAVWSVMGW-VXSJHCPZSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3[C@H]([C@H](O[C@H]3N4C=CC(=NC4=O)N)CO)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3C(C(OC3N4C=CC(=NC4=O)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


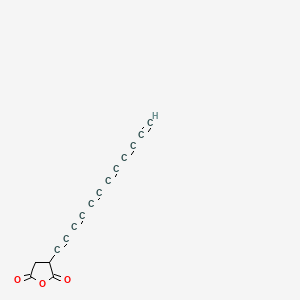
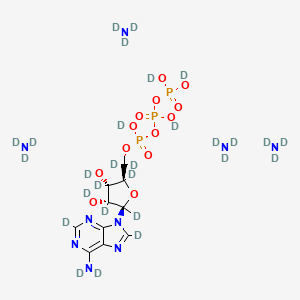
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12405088.png)
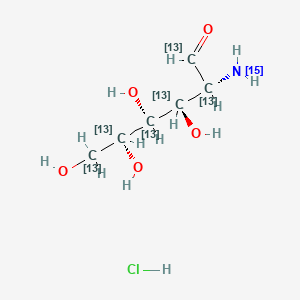
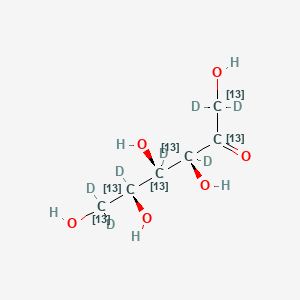
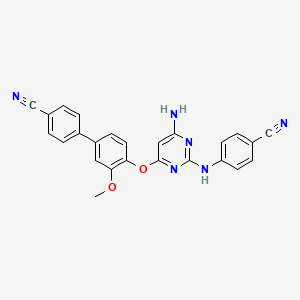
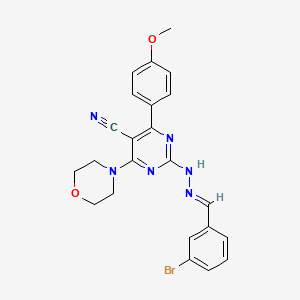
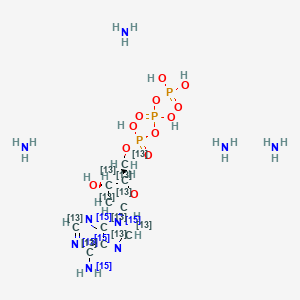
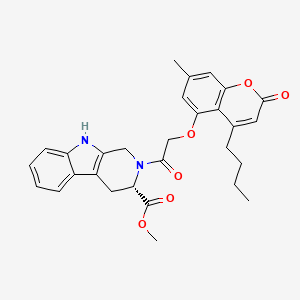
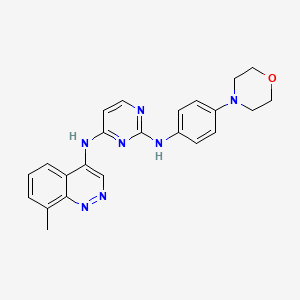

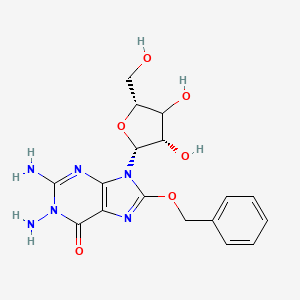
![N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B12405151.png)
